molecular formula C31H34N6O5S2 B2951791 N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 394213-93-5

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2951791
M. Wt: 634.77
InChI Key: LSVMEEFOFNTJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound appears to be a complex organic molecule with several functional groups, including an amide, a triazole ring, a sulfone, and a thioether.



Synthesis Analysis

Without specific information, it’s difficult to provide a synthesis analysis. However, the compound likely requires multi-step synthesis involving reactions such as amide coupling, sulfonation, and formation of the triazole ring.



Molecular Structure Analysis

The molecular structure likely involves a variety of intermolecular forces, including hydrogen bonding (from the amide), dipole-dipole interactions (from the sulfone and the polar C-N and C-O bonds), and London dispersion forces (from the large number of electrons in the molecule).



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis. However, the compound likely undergoes reactions typical of its functional groups, such as nucleophilic acyl substitution (for the amide) and electrophilic aromatic substitution (for the phenyl rings).



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. It’s likely to be a solid at room temperature, given its complexity and size.


Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The future directions for research on this compound would depend on its intended use and any observed properties or activities.


properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O5S2/c1-21-10-11-22(2)25(18-21)33-29(38)20-43-31-35-34-28(37(31)26-8-4-5-9-27(26)42-3)19-32-30(39)23-12-14-24(15-13-23)44(40,41)36-16-6-7-17-36/h4-5,8-15,18H,6-7,16-17,19-20H2,1-3H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVMEEFOFNTJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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